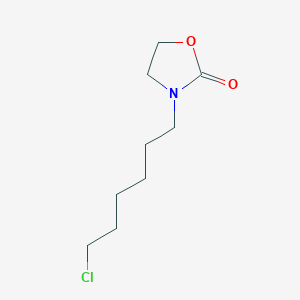
2,2-Dimethylpropoxysulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropoxysulfanylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethylpropoxy group and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropoxysulfanylbenzene typically involves the reaction of 2,2-dimethylpropanol with a suitable sulfanylating agent in the presence of a catalyst. One common method involves the use of thionyl chloride (SOCl2) to convert 2,2-dimethylpropanol into its corresponding chloride, followed by reaction with a thiol to introduce the sulfanyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,2-Dimethylpropoxysulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the sulfanyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: HNO3, H2SO4, halogens, solvents like dichloromethane (CH2Cl2), controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro, sulfonyl, and halogenated derivatives of benzene.
科学研究应用
2,2-Dimethylpropoxysulfanylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2,2-Dimethylpropoxysulfanylbenzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropoxybenzene: Lacks the sulfanyl group, making it less reactive in redox reactions.
2,2-Dimethylsulfanylbenzene: Lacks the propoxy group, affecting its solubility and reactivity.
2,2-Dimethylpropoxysulfonylbenzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness
2,2-Dimethylpropoxysulfanylbenzene is unique due to the presence of both the 2,2-dimethylpropoxy and sulfanyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
CAS 编号 |
61665-77-8 |
|---|---|
分子式 |
C11H16OS |
分子量 |
196.31 g/mol |
IUPAC 名称 |
2,2-dimethylpropoxysulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)9-12-13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI 键 |
GDCZOCAHTVDUTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COSC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B13990943.png)

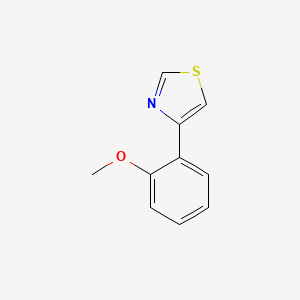
![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)

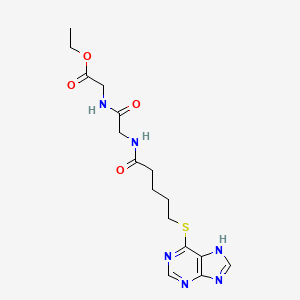
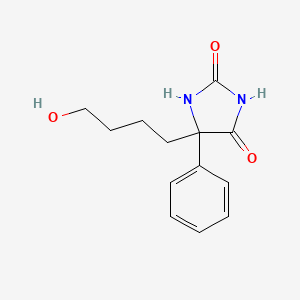
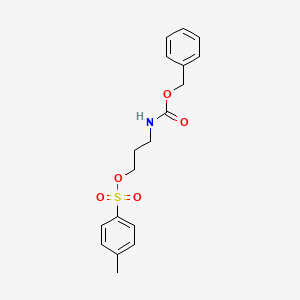
![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)
